tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
CAS No.: 950772-99-3
Cat. No.: VC2663193
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950772-99-3 |
|---|---|
| Molecular Formula | C18H25N3O3 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O3/c1-12-5-6-14-15(11-12)21(16(22)19-14)13-7-9-20(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,19,22) |
| Standard InChI Key | OAWZQSMENFQQHO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Classification
tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate belongs to an important class of compounds combining benzodiazole and piperidine moieties. The structure features several key components that contribute to its chemical behavior and potential biological activity:
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A 1,3-benzodiazole core with a 2-oxo modification
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A methyl substituent at the 6-position of the benzodiazole ring
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A piperidine ring connected to the benzodiazole at the 1-position
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A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen
This compound represents a significant class in medicinal chemistry as it combines multiple pharmacophoric elements that are prevalent in numerous pharmaceutically active substances. The benzodiazole core is particularly noteworthy, as it appears in various therapeutic agents, while the protected piperidine moiety offers a versatile handle for further synthetic modifications.
Chemical Classification
This compound can be classified within several important chemical families:
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Benzodiazole derivatives, which have extensive applications in neuropharmacology
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Piperidine-containing compounds, widely utilized in pharmaceutical development
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Carbamate-protected amines, commonly employed as synthetic intermediates
The methyl group at the 6-position likely influences the electronic properties of the benzodiazole ring, potentially affecting its biological activity profile compared to unsubstituted analogs.
Chemical Properties and Synthesis Pathways
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is expected to demonstrate the following physicochemical properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₃ | Structural analysis |
| Molecular Weight | ~331.42 g/mol | Calculated from formula |
| Physical Appearance | White to off-white crystalline solid | Typical for similar compounds |
| Solubility | Limited water solubility; good solubility in organic solvents (DMSO, dichloromethane, chloroform) | Based on structural features |
| Log P | ~2.5-3.5 | Estimated from structural components |
| Melting Point | ~120-150°C | Comparison with similar structures |
| Stability | Stable at room temperature; sensitive to strongly acidic conditions (Boc group) | Known properties of Boc-protected compounds |
The presence of the tert-butyloxycarbonyl protecting group on the piperidine nitrogen is particularly significant as it is acid-labile, providing a convenient synthetic handle for selective deprotection under acidic conditions.
Structural Analogs and Comparative Analysis
Fluorinated Analog
A closely related compound, tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate, differs only by the presence of a fluorine atom at the 5-position of the benzodiazole ring. This fluorinated analog provides valuable insights that may be relevant to understanding the non-fluorinated target compound .
Structure-Activity Relationships
The fluorinated analog has been reported to exhibit selective inhibition of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme crucial for base excision repair pathways involved in removing oxidized guanines from damaged DNA. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines at micromolar concentrations.
Structure-activity relationship studies suggest that modifications to the benzodiazole core can significantly influence binding affinity and selectivity against glycosylases involved in base excision repair. The presence or absence of the fluorine substituent likely creates distinct electronic and steric environments that affect interaction with biological targets.
| Therapeutic Area | Potential Application | Mechanistic Rationale |
|---|---|---|
| Oncology | DNA repair enzyme inhibitor | Modulation of cancer cell response to DNA damage |
| Neuropharmacology | Receptor modulator | Benzodiazole core resembles structures with anxiolytic properties |
| Inflammatory Disorders | Anti-inflammatory agent | Common activity among heterocyclic compounds with similar structural motifs |
| Synthetic Chemistry | Pharmaceutical intermediate | Boc protection allows for selective functionalization |
The cellular thermal shift assay (CETSA) conducted with the fluorinated analog confirmed effective engagement with OGG1 within cellular environments, stabilizing the protein and enhancing its inhibitory effects on cancer cells. Similar mechanisms might be operative with the non-fluorinated target compound.
Current Research Status and Future Directions
Research Landscape
The current research on tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate appears to be evolving, with particular interest in several areas:
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Development of enzyme inhibitors for DNA repair pathways
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Structure-activity relationship studies examining the impact of various substituents
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Application as synthetic intermediates in pharmaceutical development
Research on the fluorinated analog has demonstrated promising results in enzyme inhibition studies, suggesting that the non-fluorinated target compound may warrant similar investigation.
Future Research Opportunities
Several promising avenues for future research include:
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Comprehensive biological evaluation to determine the full activity profile
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Comparative studies with the fluorinated analog to elucidate the role of fluorine in biological activity
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Development of improved synthetic methodologies for more efficient access to this and related compounds
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Investigation of structure-activity relationships through systematic modification of substituents
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Exploration of potential applications beyond enzyme inhibition, particularly in neuropharmacology
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